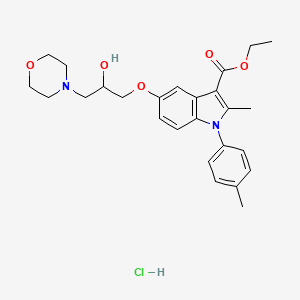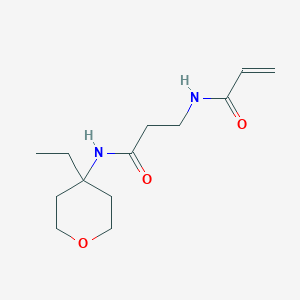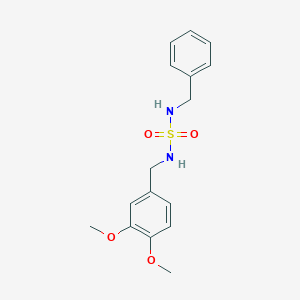
ethyl 5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H33ClN2O5 and its molecular weight is 489.01. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- Pharmacokinetics of Beta-Carboline Derivatives : A study investigated the pharmacokinetics of beta-carboline derivatives, focusing on their plasma levels, clearance, and oral bioavailability in healthy volunteers. This research is relevant for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the human body (Krause & Dorow, 1993).
Toxicology and Safety Assessment
- Risk Assessment of Pesticides : Leng and Lewalter (1999) presented criteria for assessing individual pesticide burden, emphasizing the importance of considering individual susceptibility in exposure assessments. Similar methodologies could apply to evaluating the safety and toxicological impact of ethyl 5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride (Leng & Lewalter, 1999).
Metabolic Fate and Effects
- Metabolic Fate of Irinotecan : Gupta et al. (1994) investigated the metabolic fate of irinotecan, highlighting how metabolic pathways contribute to the drug's efficacy and side effects. Understanding the metabolic fate of compounds aids in predicting their therapeutic potential and toxicity (Gupta et al., 1994).
Application in Disease Treatment
- Treatment of Carcinoid Syndrome : Research on telotristat ethyl, a tryptophan hydroxylase inhibitor, for treating carcinoid syndrome illustrates the process of discovering and developing new therapeutic agents. Such studies are crucial for understanding the mechanism of action, efficacy, and safety profile of new drugs (Kulke et al., 2017).
Environmental and Health Exposure
- Exposure to Endocrine Disruptors : A dietary intervention study by Rudel et al. (2011) on bisphenol A (BPA) and bis(2-ethylhexyl) phthalate (DEHP) exposure highlights the importance of understanding environmental and health impacts of chemical exposure. Such research can inform guidelines for safe levels of exposure and risk reduction strategies (Rudel et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 5-(2-hydroxy-3-morpholin-4-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-4-32-26(30)25-19(3)28(20-7-5-18(2)6-8-20)24-10-9-22(15-23(24)25)33-17-21(29)16-27-11-13-31-14-12-27;/h5-10,15,21,29H,4,11-14,16-17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXRNUMQCKIJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCOCC3)O)C4=CC=C(C=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837626.png)
![[(4-Chlorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2837627.png)
![ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2837628.png)
![5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride](/img/structure/B2837630.png)

![(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2837632.png)

![1-[(4-Chlorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2837634.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol](/img/structure/B2837637.png)
![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2837638.png)

![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)
![2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2837642.png)
